1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
Overview
Description
1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a complex organic compound featuring both pyrrolidine and piperidine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized via intramolecular aldol reactions catalyzed by proline . The piperidine ring can be formed through hydrogenation or cyclization reactions .
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reductive amination can modify the nitrogen atoms in the rings.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds and strong bases like sodium hydride.
Major Products: The major products depend on the specific reactions but can include various substituted pyrrolidine and piperidine derivatives, which may exhibit different biological activities .
Scientific Research Applications
1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrrolidine and piperidine rings can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness: 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is unique due to its dual-ring structure, which provides a versatile scaffold for drug design. Its ability to undergo various chemical modifications allows for the creation of a wide range of derivatives with potentially unique biological activities .
Properties
IUPAC Name |
1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)9-4-3-7-13(8-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCSYUVHXHTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017668-81-3 | |
Record name | 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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